molecular formula C10H10Cl2N2O2 B386031 Ethyl chloro[(2-chlorophenyl)hydrazono]acetate CAS No. 28317-49-9

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate

Cat. No.: B386031
CAS No.: 28317-49-9
M. Wt: 261.1g/mol
InChI Key: LTPRVINQSYJPIR-ZROIWOOFSA-N
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Description

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate (CAS: 28317-49-9) is a hydrazone derivative with the molecular formula C₁₀H₁₀Cl₂N₂O₂ and an average molecular weight of 261.102 g/mol . Its structure features:

  • An ethyl ester group (-COOCH₂CH₃).
  • A chlorine atom attached to the central carbon.
  • A hydrazone linkage (-NH-N=C-) connected to a 2-chlorophenyl ring.

This compound exhibits a Z-configuration at the carbon-nitrogen double bond, as confirmed by X-ray crystallography . The planar Caryl–NH–N=C unit enables intramolecular hydrogen bonding (N–H···O=C), influencing its reactivity and solid-state packing . It serves as a precursor in heterocyclic synthesis, particularly for spiroheterocycles and pyrazole derivatives .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPRVINQSYJPIR-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with diazotization of 2-chloroaniline in hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–10°C. This generates a diazonium salt, which reacts with ethyl 2-chloroacetoacetate via a Japp-Klingemann-type coupling. The hydrazone linkage forms through nucleophilic attack of the diazonium nitrogen on the α-carbon of the ketoester.

Reagents :

  • 2-Chloroaniline (1.0 equiv)

  • HCl (3.0 equiv), NaNO₂ (1.1 equiv)

  • Ethyl 2-chloroacetoacetate (1.05 equiv)

  • Sodium acetate (2.0 equiv) as base

Procedure :

  • Dissolve 2-chloroaniline in aqueous HCl and cool to 0–5°C.

  • Add NaNO₂ solution dropwise to form the diazonium salt.

  • Combine ethyl 2-chloroacetoacetate with sodium acetate in dichloromethane (DCM)/water.

  • Add the diazonium salt to the ketoester solution at <10°C, stir for 1–2 hours.

Workup :

  • Extract with DCM, wash with saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, evaporate to yield a yellow solid (mp: 96–98°C).

Optimization with Phase Transfer Catalysts

Catalyst Selection

Triethylbenzylammonium chloride (TEBAC) enhances reaction efficiency by facilitating interfacial transfer of the diazonium ion.

Impact on Yield :

CatalystYield (%)Purity (%)
None74–76<90
TEBAC97–98>96

Data derived from patent examples.

Solvent Systems

Biphasic systems (DCM/water) outperform homogeneous solvents (methanol) by reducing side reactions.

Comparative Analysis :

SolventReaction Time (h)Impurity Profile
Methanol12High
DCM/Water2Low

Alternative Methodologies

Ethanol-Based Recrystallization

Post-synthesis, the crude product is recrystallized from ethanol to achieve >99% purity. This step removes unreacted ketoester and polymeric byproducts.

Scalability

Kilogram-scale synthesis (Example 4 in) confirms reproducibility:

  • Input: 100 g 2-chloroaniline → 202.3 g product (97.3% yield).

  • Purity maintained via controlled temperature (10°C) and stoichiometric NaOAc.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (t, 3H, CH₂CH₃), 4.27 (q, 2H, OCH₂), 7.21–7.49 (m, 4H, Ar-H).

  • IR (KBr): 1732 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N).

  • ESI-MS : m/z 256.9 [M+H]⁺.

Configurational Analysis

X-ray crystallography confirms the Z-configuration, with a planar Caryl–NH–N=C linkage (torsion angle: 5.5°). Intramolecular H-bonding (N–H···O=C) stabilizes the structure.

Industrial Applications and Patents

Pharmaceutical Intermediate

The compound is a precursor to anticoagulants (e.g., apixaban). Cyclization with morpholino-dihydropyridinones forms pyrazolo-pyridine cores.

Patent Innovations

CN104130159A discloses a TEBAC-catalyzed method reducing reaction time from 12 hours to 2 hours compared to earlier routes (WO2003049681).

Critical Comparison of Methods

ParameterTraditional MethodTEBAC-Optimized
Yield (%)74–7697–98
Purity (%)<90>96
Reaction Time (h)122
ScalabilityLimitedKilogram-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The hydrazone moiety can be oxidized to form azo compounds or reduced to form hydrazines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation: Azo compounds.

    Reduction: Hydrazines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10Cl2N2O2
  • Molecular Weight : 261.10 g/mol
  • IUPAC Name : Ethyl (2Z)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate

The compound features a hydrazono group attached to a chlorophenyl ring, which is significant for its reactivity and biological interactions.

Synthesis of Chemical Entities

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate serves as an important intermediate in the synthesis of various chemical compounds. It undergoes nucleophilic substitution reactions due to the presence of the chloro group, allowing for the creation of derivatives with enhanced properties.

Table 1: Synthesis Overview

Reaction TypeConditionsYield
Nucleophilic SubstitutionReflux in ethyl acetate79.3%
OxidationVaries based on substituentsNot specified
ReductionSpecific reducing agentsNot specified

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have shown effective inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
This compoundBacillus subtilis6.25
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it interacts with cellular pathways leading to cell cycle arrest.

Case Study: Apoptosis Induction

In a study examining hydrazone derivatives, it was found that these compounds significantly reduced cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases. This suggests that this compound may exert similar effects by disrupting mitochondrial integrity.

Pharmaceutical Applications

This compound is also utilized as an intermediate in the synthesis of pharmaceuticals, notably in the production of anticoagulants like apixaban. Its role in drug formulation emphasizes its importance in pharmaceutical chemistry.

Case Study: Synthesis of Apixaban

The synthesis process involves several steps where this compound is reacted with other reagents under controlled conditions to yield apixaban. This highlights the compound's utility in developing critical medications.

Mechanism of Action

The mechanism of action of ethyl chloro[(2-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the hydrazone carbon, facilitating cyclization reactions .
  • Methoxy groups (electron-donating) reduce reactivity in nucleophilic additions but improve solubility in organic solvents .
  • Fluorine substituents (e.g., in 2-chloro-4-fluorophenyl derivatives) increase metabolic stability in pharmaceutical intermediates .

Structural and Crystallographic Differences

  • Z-Configuration : All analogs exhibit a Z-configuration at the C=N bond, enabling hydrogen-bonded helical chains in crystals .
  • Crystal Packing : The 2-chlorophenyl derivative forms intermolecular N–H···O bonds, while the 4-methoxyphenyl analog may exhibit weaker packing due to steric hindrance from the methoxy group .
  • Melting Points: Ethyl chloro[(2-chlorophenyl)hydrazono]acetate: 428–431 K . Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate: Not reported, but likely lower due to reduced crystallinity .

Biological Activity

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate, also known by its chemical formula C11H12ClN3O2, is a compound with significant biological activity. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydrazono group that plays a critical role in its biological interactions. The compound's structure includes:

  • Chloro Group : Enhances reactivity and potential for nucleophilic substitution.
  • Hydrazono Group : Implicated in enzyme interactions and potential therapeutic effects.
  • Ethyl Acetate Moiety : Contributes to solubility and bioavailability.

The molecular weight of the compound is approximately 256.68 g/mol, with a melting point that varies based on purity and synthesis conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in developing potential therapeutic agents targeting various diseases.
  • Protein-Ligand Interactions : The compound may influence protein structures and functions, impacting metabolic pathways crucial for cellular processes.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are as follows:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

These results suggest that the compound could be a valuable candidate in developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Its ability to inhibit specific enzymes involved in cancer cell proliferation has garnered attention. For example, studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The findings indicated that these compounds significantly inhibited bacterial growth at low concentrations, demonstrating their potential as effective antimicrobial agents.
  • Anticancer Activity Research : In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. These effects were attributed to the compound's ability to interfere with critical signaling pathways involved in cancer progression.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted the compound's ability to form stable complexes with target enzymes, thereby reducing their activity. This property is particularly relevant for designing inhibitors for therapeutic applications.

Q & A

How can the synthesis of ethyl chloro[(2-chlorophenyl)hydrazono]acetate be optimized for higher yields and purity?

The compound is synthesized via diazotization of 2-chloroaniline in HCl, followed by coupling with ethyl 2-chloroacetoacetate in ethanol under ice-cold conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during diazonium salt addition minimizes side reactions (e.g., hydrolysis) .
  • Stoichiometry : A 1:1 molar ratio of diazonium salt to ethyl 2-chloroacetoacetate ensures complete coupling, with sodium acetate as a buffering agent to neutralize HCl .
  • Purification : Recrystallization from ethanol yields 76–85% purity, but column chromatography (e.g., silica gel with hexane/EtOAc) may improve purity for sensitive applications .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : The Z-configuration of the hydrazone moiety is confirmed by a deshielded NH proton at δ 8.6–8.7 ppm (CDCl₃) and coupling patterns of aromatic protons .
  • IR : Stretching frequencies at ~2215 cm⁻¹ (C≡N) and ~1677 cm⁻¹ (C=O) confirm functional groups .
  • X-ray crystallography : Reveals planar C–N–N=C geometry (torsion angle ~5.5°) and intermolecular N–H···O hydrogen bonding, forming helical chains along the b-axis .

How does this compound serve as a precursor for heterocyclic synthesis?

It undergoes cyclocondensation with β-ketonitriles or acetonitrile derivatives to form pyrazole, thiazole, or pyranothiazole scaffolds. For example:

  • Pyrazole synthesis : Reaction with 4-methoxybenzoylacetonitrile under reflux in ethanol yields ethyl 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (7% yield), requiring sodium ethoxide as a base .
  • Thiazole derivatives : Coupling with isoindoline-1,3-dione precursors in ethanol/triethylamine forms thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines .

What factors influence the Z/E configuration of the hydrazone moiety, and how does it affect reactivity?

The Z-configuration (syn to the ester group) is stabilized by intramolecular N–H···O hydrogen bonding, confirmed by X-ray data . This configuration directs regioselectivity in cyclization reactions:

  • Steric effects : Bulky substituents on the phenyl ring favor Z-configuration to avoid clashes with the ester group.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen-bond strength, stabilizing the Z-form .

How do structural modifications (e.g., substituent variation) impact biological or material applications?

  • PET ligand development : Analogous hydrazonoacetates are intermediates for cannabinoid receptor (CB1) ligands, where 4-iodophenyl or 4-methoxyphenyl substituents enhance blood-brain barrier penetration .
  • Spiroheterocycles : 2-Chlorophenyl derivatives show higher cyclization efficiency than 4-methoxyphenyl analogs due to reduced steric hindrance .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in hydrazone groups : Resolved using SHELXL with restraints on bond lengths and anisotropic displacement parameters .
  • Hydrogen bonding networks : Riding models (N–H = 0.86 Å) and Fourier difference maps validate intermolecular interactions .

How can contradictory spectral data (e.g., NMR splitting patterns) be interpreted?

  • Dynamic effects : Rotational barriers around the C=N bond may cause splitting inconsistencies. Low-temperature NMR (e.g., 233 K) can "freeze" conformers for clearer analysis .
  • Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts NH proton signals due to hydrogen-bond disruption, aiding assignment .

What computational methods complement experimental studies of this compound?

  • DFT calculations : Optimize Z/E configurations and predict IR/NMR spectra (e.g., B3LYP/6-311+G(d,p)) .
  • Molecular docking : Models interactions with biological targets (e.g., CB1 receptors) to guide derivative design .

How does the choice of diazonium salt precursor affect synthesis outcomes?

  • Electron-deficient aryl groups : 2-Chlorophenyl diazonium salts react faster than electron-rich analogs (e.g., 4-methoxyphenyl) due to enhanced electrophilicity .
  • Side reactions : Using excess nitrosating agent (NaNO₂) can form nitroso byproducts; precise stoichiometry is critical .

What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in cyclocondensation : Catalytic additives (e.g., p-TSA) or microwave-assisted heating may improve efficiency .
  • Scalability issues : Continuous-flow reactors can enhance safety and reproducibility for diazotization steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl chloro[(2-chlorophenyl)hydrazono]acetate
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Ethyl chloro[(2-chlorophenyl)hydrazono]acetate

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